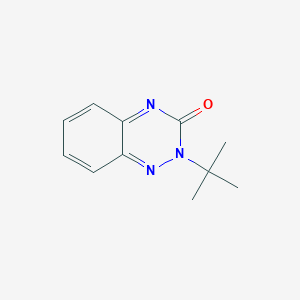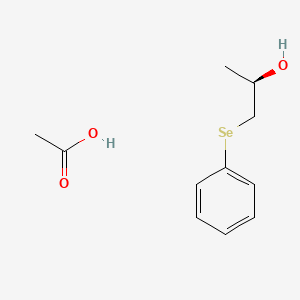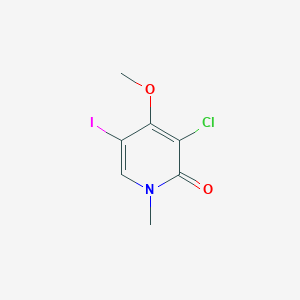
3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one is a heterocyclic organic compound It features a pyridine ring substituted with chlorine, iodine, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis often begins with 2-chloro-5-iodopyridine.
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide and a base such as potassium carbonate.
Oxidation: The final step involves the oxidation of the pyridine ring to form the 2(1H)-one structure, which can be achieved using oxidizing agents like potassium permanganate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The iodine atom makes it suitable for coupling reactions such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium carbonate, methyl iodide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Coupling Reactions: Palladium catalysts, boronic acids, alkynes.
Major Products
Substitution Products: Derivatives with different substituents replacing chlorine or iodine.
Oxidation Products: Various oxidized forms of the pyridine ring.
Coupling Products: Biaryl or alkyne-linked derivatives.
Scientific Research Applications
3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Chemical Biology: It serves as a probe or ligand in studies involving biological systems, helping to elucidate mechanisms of action or interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one depends on its specific application:
Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: The compound’s electronic properties can influence the behavior of materials, such as conductivity or light absorption.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-iodopyridine: Lacks the methoxy and methyl groups, making it less versatile in certain applications.
4-Methoxy-1-methylpyridin-2(1H)-one:
5-Iodo-4-methoxy-1-methylpyridin-2(1H)-one: Similar but without the chlorine atom, which can influence its chemical behavior.
Uniqueness
3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one is unique due to the combination of substituents on the pyridine ring, providing a balance of reactivity and stability. This makes it a valuable compound for diverse applications in research and industry.
Properties
CAS No. |
920490-73-9 |
|---|---|
Molecular Formula |
C7H7ClINO2 |
Molecular Weight |
299.49 g/mol |
IUPAC Name |
3-chloro-5-iodo-4-methoxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C7H7ClINO2/c1-10-3-4(9)6(12-2)5(8)7(10)11/h3H,1-2H3 |
InChI Key |
FIHMXYJFXOJSFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=C(C1=O)Cl)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14200633.png)
![4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14200639.png)
![1,1'-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14200647.png)
![2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B14200653.png)
![2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14200655.png)
![N-Methyl-N-{2-[2-(methylamino)ethoxy]ethyl}acetamide](/img/structure/B14200656.png)
![4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14200660.png)
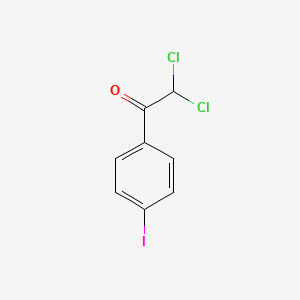

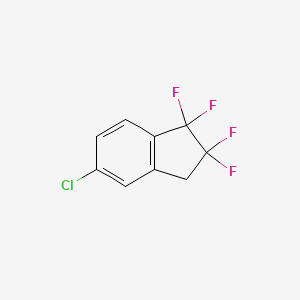

![4-[2-(Phenylselanyl)anilino]pent-3-en-2-one](/img/structure/B14200698.png)
